Cas no 2200-85-3 (5-Bromo-3-chloro-2-hydroxybenzoic Acid)

5-Bromo-3-chloro-2-hydroxybenzoic Acid 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,5-bromo-3-chloro-2-hydroxy-
- 5-bromo-3-chloro-2-hydroxybenzoic acid
- 3-Chlor-5-brom-salicylsaeure
- 5-Brom-3-chlor-salicylsaeure
- AC1L5DBC
- AC1Q3LBQ
- AR-1G7426
- BBL024566
- CTK4E8231
- NSC12940
- SureCN4827833
- 5-bromo-3-chloro-2-hydroxybenzoicacid
- EN300-85241
- A1-30315
- NSC-12940
- DTXSID50279507
- CS-0263128
- 5-bromo-3-chloro-2-hydroxy-benzoic acid
- AP-970/43482677
- CAA20085
- MFCD11203615
- SCHEMBL4827833
- Z367679264
- 2200-85-3
- AKOS000114330
- PVZZYFMHNMFPSB-UHFFFAOYSA-N
- 5-Bromo-3-chloro-2-hydroxybenzoic Acid
-
- MDL: MFCD11203615
- インチ: InChI=1S/C7H4BrClO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
- InChIKey: PVZZYFMHNMFPSB-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(O)=O)=C(O)C(Cl)=C1
計算された属性
- 精确分子量: 249.90322
- 同位素质量: 249.90323g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 57.5Ų
じっけんとくせい
- PSA: 57.53
- LogP: 2.50630
5-Bromo-3-chloro-2-hydroxybenzoic Acid Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromo-3-chloro-2-hydroxybenzoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-85241-0.05g |
5-bromo-3-chloro-2-hydroxybenzoic acid |
2200-85-3 | 95.0% | 0.05g |
$81.0 | 2025-02-19 | |
Matrix Scientific | 224605-5g |
5-Bromo-3-chloro-2-hydroxybenzoic acid, 95% |
2200-85-3 | 95% | 5g |
$1733.00 | 2023-09-10 | |
1PlusChem | 1P00JHBG-1g |
5-Bromo-3-chloro-2-hydroxybenzoic acid |
2200-85-3 | 95% | 1g |
$511.00 | 2025-03-01 | |
abcr | AB385568-1g |
5-Bromo-3-chloro-2-hydroxybenzoic acid; . |
2200-85-3 | 1g |
€508.60 | 2025-02-13 | ||
A2B Chem LLC | AJ08108-500mg |
5-bromo-3-chloro-2-hydroxybenzoic acid |
2200-85-3 | 95% | 500mg |
$429.00 | 2024-04-20 | |
Ambeed | A1137067-5g |
5-Bromo-3-chloro-2-hydroxybenzoic acid |
2200-85-3 | 95% | 5g |
$3598.0 | 2024-04-21 | |
A2B Chem LLC | AJ08108-1g |
5-bromo-3-chloro-2-hydroxybenzoic acid |
2200-85-3 | 95% | 1g |
$561.00 | 2024-04-20 | |
A2B Chem LLC | AJ08108-50mg |
5-bromo-3-chloro-2-hydroxybenzoic acid |
2200-85-3 | 95% | 50mg |
$134.00 | 2024-04-20 | |
1PlusChem | 1P00JHBG-500mg |
5-Bromo-3-chloro-2-hydroxybenzoic acid |
2200-85-3 | 95% | 500mg |
$391.00 | 2025-03-01 | |
1PlusChem | 1P00JHBG-250mg |
5-Bromo-3-chloro-2-hydroxybenzoic acid |
2200-85-3 | 95% | 250mg |
$227.00 | 2025-03-01 |
5-Bromo-3-chloro-2-hydroxybenzoic Acid 関連文献
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
5. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
5-Bromo-3-chloro-2-hydroxybenzoic Acidに関する追加情報
5-Bromo-3-chloro-2-hydroxybenzoic Acid: A Comprehensive Overview
5-Bromo-3-chloro-2-hydroxybenzoic acid, also known by its CAS number 2200-85-3, is a significant compound in the field of organic chemistry, particularly within the realm of aromatic acids. This compound has garnered attention due to its unique chemical properties and diverse applications in various scientific domains. In this article, we will delve into the structural characteristics, synthesis methods, chemical properties, and recent advancements in the utilization of this compound.
The molecular structure of 5-bromo-3-chloro-2-hydroxybenzoic acid is characterized by a benzene ring substituted with three distinct functional groups: a bromine atom at position 5, a chlorine atom at position 3, and a hydroxyl group at position 2. Additionally, the carboxylic acid group is present at position 1 of the benzene ring. This substitution pattern imparts unique electronic and steric properties to the molecule, making it highly versatile for various chemical reactions and applications.
Recent studies have highlighted the importance of 5-bromo-3-chloro-2-hydroxybenzoic acid in medicinal chemistry, where it serves as a valuable intermediate in the synthesis of bioactive compounds. Researchers have explored its potential as an anti-inflammatory agent, leveraging its ability to modulate key enzymes involved in inflammatory pathways. Furthermore, its role in drug design has been underscored by its capacity to act as a precursor for more complex molecules with enhanced pharmacological profiles.
In terms of synthesis, several methods have been reported for the preparation of 5-bromo-3-chloro-2-hydroxybenzoic acid. One common approach involves the electrophilic substitution of bromine and chlorine atoms onto a suitable aromatic substrate followed by hydroxylation and carboxylation steps. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.
The physical properties of this compound are equally noteworthy. It exhibits a melting point of approximately 180°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various laboratory techniques, including chromatography and spectroscopy, which are essential for its characterization and analysis.
In addition to its role in medicinal chemistry, 5-bromo-3-chloro-2-hydroxybenzoic acid has found applications in material science. Its ability to form stable complexes with metal ions has led to its use in the development of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit potential applications in gas storage, catalysis, and sensing technologies.
Recent research has also explored the electrochemical properties of this compound, revealing its potential as an electrode material in supercapacitors and batteries. The redox behavior of the compound has been studied extensively, providing insights into its suitability for energy storage applications.
In conclusion, 5-bromo-3-chloro-2-hydroxybenzoic acid, with its CAS number 2200-85-3, stands out as a multifaceted compound with significant implications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future research endeavors.
2200-85-3 (5-Bromo-3-chloro-2-hydroxybenzoic Acid) Related Products
- 1807127-43-0(3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylic acid)
- 1805330-04-4(Methyl 3-amino-6-chloro-4-(difluoromethyl)pyridine-2-carboxylate)
- 1805267-99-5(4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde)
- 2034280-03-8(N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide)
- 1804794-95-3(2-Methoxy-5-nitro-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1806612-78-1(1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one)
- 2680828-41-3(benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate)
- 1804489-05-1(6-(Bromomethyl)-4-cyano-2-(difluoromethyl)-3-fluoropyridine)
- 2361817-40-3(N-(2-methyl-2-{1,4,7-trioxaspiro4.4nonan-9-yl}propyl)prop-2-enamide)
- 63089-50-9(4-Methylphthalonitrile)
